2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone
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Overview
Description
2-[[5-methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone is a member of 1,3-oxazoles.
Scientific Research Applications
Photophysical Studies
- The compound has been studied for its photophysical properties. A study compared its behavior with reference compounds, exploring absorption spectroscopy, phosphorescence, and time-resolved absorption spectroscopy. This research helps in understanding the excited state properties of such compounds (Morlet‐Savary et al., 2008).
Template for Heterocyclic Synthesis
- It serves as a versatile template for synthesizing novel heterocyclic scaffolds. Studies have shown its utility in creating diverse structures with various functional groups, emphasizing its role in organic and medicinal chemistry (Amareshwar et al., 2011).
Antituberculosis Activity
- Some derivatives of this compound have shown promising antituberculosis activity. They were evaluated for their effectiveness against Mycobacterium tuberculosis, highlighting the potential of these derivatives in developing new antituberculosis agents (Chitra et al., 2011).
Synthesis of Oxazoles
- Its derivatives have been used for the synthesis of various oxazoles. These studies focus on nucleophilic ring-opening reactions and highlight the versatility of the compound in producing a range of oxazoles with different substitutions (Misra & Ila, 2010).
Polymerization Studies
- The compound has been evaluated for its role in polymerization processes. Its initiation efficiency and excited state dynamics were investigated, providing insights into its potential as a photoinitiator in polymerization (Frick et al., 2014).
Antimicrobial Activity
- Some studies have explored the antimicrobial activity of its derivatives. These compounds have been synthesized and tested against various microbial strains, contributing to the search for new antimicrobial agents (Jawad et al., 2020).
properties
Molecular Formula |
C18H22N2O3S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[[5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-16(11-25-12-17(21)20-7-9-22-10-8-20)19-18(23-13)14-3-5-15(24-2)6-4-14/h3-6H,7-12H2,1-2H3 |
InChI Key |
CYJJTSNMEGELMP-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)SC)CSCC(=O)N3CCOCC3 |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)SC)CSCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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